molecular formula C11H22ClN3O3 B13899716 tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride

tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride

Cat. No.: B13899716
M. Wt: 279.76 g/mol
InChI Key: FFVJPYOAZDZMSK-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate; hydrochloride is a carbamate-protected amine derivative featuring a piperazine ring with a ketone group at the 3-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the primary amine, while the hydrochloride salt enhances solubility and stability. This compound is structurally significant in medicinal chemistry, particularly in the synthesis of protease inhibitors or receptor modulators, where the 3-oxopiperazine moiety may influence hydrogen bonding and conformational flexibility .

Key structural attributes:

  • Boc-protected ethylamine chain: Facilitates controlled deprotection during synthesis .
  • Hydrochloride salt: Improves crystallinity and solubility in aqueous media .

Properties

Molecular Formula

C11H22ClN3O3

Molecular Weight

279.76 g/mol

IUPAC Name

tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)13-5-7-14-6-4-12-9(15)8-14;/h4-8H2,1-3H3,(H,12,15)(H,13,16);1H

InChI Key

FFVJPYOAZDZMSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCNC(=O)C1.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • N-BOC-D-Serine (tert-butyl carbamate protected D-serine) is often used as a starting material.
  • Benzylamine or substituted benzylamines serve as nucleophiles in condensation steps.
  • Isobutyl chlorocarbonate is used to form mixed acid anhydrides.

Stepwise Synthesis

  • Mixed Acid Anhydride Formation
    N-BOC-D-serine is reacted with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) as an acid binding agent. This reaction is performed under anhydrous and cold conditions (typically -20 to 40 °C, preferably -10 to 5 °C) in ethyl acetate solvent. The molar ratios used are approximately:

    • N-BOC-D-serine : isobutyl chlorocarbonate = 1 : 1.1–1.5
    • N-BOC-D-serine : N-methylmorpholine = 1 : 1.1–1.5
    • Solvent volume: 8–10 times the weight of N-BOC-D-serine
      Reaction time is 3–5 hours.
  • Condensation Reaction
    The mixed acid anhydride intermediate is then condensed with benzylamine or an appropriate amine to form the tert-butyl carbamate derivative. This condensation occurs in anhydrous ethyl acetate under cold conditions to minimize side reactions.

  • Alkylation via Phase-Transfer Catalysis (PTC)
    The tert-butyl carbamate intermediate undergoes alkylation using methyl sulfate as the alkylating agent. This reaction is catalyzed by tetrabutylammonium bromide (a phase-transfer catalyst) in the presence of potassium hydroxide (KOH) in ethyl acetate solvent. Typical molar ratios:

    • Compound I (carbamate intermediate) : tetrabutylammonium bromide = 1 : 0.025–0.2
      This step introduces the methoxy group essential for further transformations towards lacosamide.
  • Conversion to Hydrochloride Salt
    The final compound is isolated as its hydrochloride salt for improved stability, solubility, and ease of handling.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Temperature (mixed anhydride) -20 to 40 °C (prefer -10 to 5 °C) Cold conditions reduce side reactions
Reaction time (mixed anhydride) 3–5 hours Sufficient for completion of anhydride formation
Molar ratio (N-BOC-D-serine : i-BuOCOCl) 1 : 1.1–1.5 Slight excess of chlorocarbonate to drive reaction
Molar ratio (N-BOC-D-serine : NMM) 1 : 1.1–1.5 Ensures neutralization of HCl formed
Solvent volume 8–10 times N-BOC-D-serine weight Ethyl acetate used for environmental reasons
Phase-transfer catalyst ratio 0.025–0.2 molar equiv. For alkylation step
Base (KOH) Stoichiometric to substrate Facilitates alkylation

Analytical Confirmation

  • Nuclear Magnetic Resonance (NMR) :
    $$^{1}H$$ NMR (400 MHz, DMSO-d6) shows characteristic signals for tert-butyl group (singlet at ~1.38 ppm), methylene protons, aromatic protons, and amide protons confirming structure.

  • Mass Spectrometry (MS) :
    Electrospray ionization (ESI) mass spectrum shows molecular ion peak at m/z 295.2 [M+H]+ consistent with the expected molecular weight of the intermediate.

Advantages and Challenges of the Method

  • The method avoids expensive reagents such as methyl iodide and silver oxide used in previous lacosamide syntheses, reducing cost.
  • Use of tert-butyl carbamate (Boc) as protecting group simplifies deprotection steps compared to Cbz protection.
  • The process minimizes environmental impact by using ethyl acetate as solvent and avoids heavy metal catalysts.
  • Challenges include controlling esterification side reactions during alkylation and managing by-products such as trisodium citrate in related processes.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product Yield/Notes
1 Mixed acid anhydride formation N-BOC-D-serine, isobutyl chlorocarbonate NMM, ethyl acetate, -20 to 40 °C, 3–5 h Mixed acid anhydride intermediate High yield, controlled temp
2 Condensation Mixed acid anhydride, benzylamine Anhydrous ethyl acetate, cold conditions tert-butyl carbamate intermediate (Compound I) Purified by crystallization
3 Alkylation (PTC) Compound I Methyl sulfate, tetrabutylammonium bromide, KOH, ethyl acetate Alkylated carbamate derivative Moderate to high yield
4 Salt formation Alkylated product HCl gas or aqueous HCl Hydrochloride salt of target compound Stable, isolable solid

Research Discoveries and Industrial Relevance

  • The described preparation method has been patented (e.g., Chinese patent CN102020589B) and represents an industrially viable route to key lacosamide intermediates with improved cost-efficiency and environmental profile.
  • The use of phase-transfer catalysis for alkylation is notable for enhancing reaction rates and selectivity.
  • The method's ability to produce the R-configuration intermediate is critical for the stereospecific synthesis of lacosamide, which is important for its pharmacological activity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications and related information for compounds similar to "tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride":

1. Synthesis and Reactions:

  • 2-amino-N,N-diethylacetamide hydrochloride synthesis tert-Butyl N-[(diethylcarbamoyl)methyl]carbamate reacts with hydrogen chloride in 1,4-dioxane to produce 2-amino-N,N-diethylacetamide hydrochloride with a yield of 88.5% . The reaction occurs at 20°C for 16 hours .

2. Related Compounds and their Applications:

  • PROTAC Linkers: tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate can be used as a PROTAC linker in the synthesis of PROTACs . PROTACs are composed of two ligands connected by a linker, where one ligand binds to an E3 ubiquitin ligase and the other to a target protein, facilitating the selective degradation of target proteins via the ubiquitin-proteasome system .

3. Chemical Information:

  • tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate: This compound has the molecular formula C9H19NO5 .
    • IUPAC Name: tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate .
    • InChI: InChI=1S/C9H19NO5/c1-8(2,3)15-7(14)10-9(4-11,5-12)6-13/h11-13H,4-6H2,1-3H3,(H,10,14) .
    • SMILES: CC(C)(C)OC(=O)NC(CO)(CO)CO .
  • tert-butyl N-(2-(ethylamino)ethyl)carbamate: This compound has the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol .
    • IUPAC Name: tert-butyl N-[2-(ethylamino)ethyl]carbamate .
    • InChI: InChI=1S/C9H20N2O2/c1-5-10-6-7-11-8(12)13-9(2,3)4/h10H,5-7H2,1-4H3,(H,11,12) .
    • SMILES: CCNCCNC(=O)OC(C)(C)C .
  • tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: This compound has the molecular formula C11H23NO5 and a molecular weight of 249.30400 .

4. Patent Information:

  • Novel heterocyclyl compounds for treatment of cardiovascular disease are described in patent WO2010006938A1 .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The piperazine ring and carbamate group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

The compound is compared to analogs with similar Boc-protected ethylamine chains but differing in cyclic amine substituents (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Core Substituent Molecular Formula Molecular Weight Key Features/Applications
Target Compound 3-Oxopiperazin-1-yl C₁₁H₂₁ClN₃O₃ ~287.76 Ketone enhances polarity; drug design
tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate; HCl (2413878-34-7) 3-Hydroxyazetidine C₁₀H₂₁ClN₂O₃ 252.74 Hydroxy group improves aqueous solubility
tert-Butyl N-(3-ethylazetidin-3-yl)carbamate HCl (1523606-47-4) 3-Ethylazetidine C₁₀H₂₁ClN₂O₂ 236.74 Ethyl group increases lipophilicity
tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate Benzimidazolone C₁₄H₁₇ClN₃O₃ 310.75 Chloro-substituted; enzyme inhibition
tert-Butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate (1638765-31-7) Chloropyrimidine C₁₁H₁₇ClN₄O₂ 280.73 Aromatic heterocycle; kinase inhibition
Key Observations :
  • 3-Oxopiperazine vs. Azetidine Analogs: The 3-oxopiperazine core in the target compound introduces a larger, more polar ring system compared to azetidine derivatives (e.g., 3-hydroxyazetidine in ).
  • Substituent Effects :
    • Hydroxyazetidine (CAS 2413878-34-7): The hydroxyl group enhances solubility but reduces membrane permeability .
    • Ethylazetidine (CAS 1523606-47-4): The ethyl group boosts lipophilicity, favoring blood-brain barrier penetration .
    • Chloropyrimidine (CAS 1638765-31-7): The aromatic system enables π-π stacking interactions, useful in kinase inhibitor design .

Analytical Data

  • LCMS Profiles: Analogs like [(E)-[amino({[2-(3-chloro-4-methylphenyl)ethyl]amino}methylidene]amino]methanimidamide hydrochloride show [M+H]+ = 254.0 , while benzimidazolone derivatives exhibit [M-Boc+H]+ = 212 . The target compound’s LCMS would likely align with these trends.
  • Purity : Most analogs report >90% purity via HPLC, critical for pharmacological studies .

Biological Activity

tert-Butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride (CAS: 2891597-78-5) is a synthetic compound with potential pharmaceutical applications. It features a piperazine core, which is known for its biological activity, particularly in the development of therapeutic agents targeting various diseases. This article provides a detailed examination of the biological activity associated with this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C11H22ClN3O3
  • Molecular Weight : 279.77 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The piperazine moiety often contributes to the modulation of neurotransmitter systems, which can influence both central nervous system (CNS) and peripheral physiological processes.

In Vitro Studies

  • Antimicrobial Activity : Research has indicated that compounds containing piperazine derivatives exhibit significant antimicrobial properties. For instance, studies involving similar piperazine-based compounds have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
  • Cytotoxicity and Antitumor Effects : Various derivatives have been screened for cytotoxicity against cancer cell lines. Compounds structurally similar to this compound have demonstrated selective cytotoxic effects on tumor cells while sparing normal cells, indicating their potential as anticancer agents .
  • Neuropharmacological Effects : The piperazine structure is often associated with neuroactive properties. Compounds with this core have been studied for their ability to modulate neurotransmitter receptors, including serotonin and dopamine receptors, which could lead to applications in treating psychiatric disorders .

In Vivo Studies

Several in vivo studies have assessed the efficacy of piperazine derivatives in animal models:

  • Anti-inflammatory Activity : In a carrageenan-induced rat paw edema model, compounds similar to this compound exhibited significant anti-inflammatory effects, with inhibition percentages comparable to established anti-inflammatory drugs .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various piperazine derivatives against both Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, highlighting their potential as alternative treatments .
  • Case Study on Antitumor Activity : A series of experiments were conducted using cancer cell lines treated with piperazine-based compounds. The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for their antitumor effects .

Data Summary

Biological ActivityMethodologyResults
AntimicrobialMIC testing against bacterial strainsEffective against multiple strains with low MIC values
CytotoxicityMTT assay on cancer cell linesSelective cytotoxicity observed
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction in paw swelling compared to control

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